Dipalmitoyl-s-glyceryl cysteine Dipalmitoyl-s-glyceryl cysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1948281
InChI: InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)39(35(38(44)45)33-46-32-34(41)31-40)37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,40-41H,3-33H2,1-2H3,(H,44,45)/t34?,35-/m0/s1
SMILES:
Molecular Formula: C38H73NO6S
Molecular Weight: 672.1 g/mol

Dipalmitoyl-s-glyceryl cysteine

CAS No.:

Cat. No.: VC1948281

Molecular Formula: C38H73NO6S

Molecular Weight: 672.1 g/mol

* For research use only. Not for human or veterinary use.

Dipalmitoyl-s-glyceryl cysteine -

Specification

Molecular Formula C38H73NO6S
Molecular Weight 672.1 g/mol
IUPAC Name (2R)-2-[di(hexadecanoyl)amino]-3-(2,3-dihydroxypropylsulfanyl)propanoic acid
Standard InChI InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)39(35(38(44)45)33-46-32-34(41)31-40)37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,40-41H,3-33H2,1-2H3,(H,44,45)/t34?,35-/m0/s1
Standard InChI Key AKIIJJAKZRNOLW-HTIIIDOHSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N([C@@H](CSCC(CO)O)C(=O)O)C(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)N(C(CSCC(CO)O)C(=O)O)C(=O)CCCCCCCCCCCCCCC

Introduction

Chemical Structure and Properties

Dipalmitoyl-s-glyceryl cysteine, commonly referred to as Pam2Cys in scientific literature, consists of two palmitoyl fatty acid C16 chains adjoined to a glyceryl-cysteine motif by ester linkages. This structure is classified as an L-cysteine thioether where the hydrogen of the thiol group is substituted by a 2,3-bis(palmitoyloxy)propyl group.

The compound possesses the following physical and chemical properties:

PropertyValue
Molecular FormulaC38H73NO6S
Molecular Weight672.1 g/mol
IUPAC Name(2R)-2-[di(hexadecanoyl)amino]-3-(2,3-dihydroxypropylsulfanyl)propanoic acid
SynonymsPam2Cys, S-(2,3-bis(palmitoyloxy)propyl)cysteine
Physical StateSolid
Typical Purity95%

The structure is critical to its function, with research indicating that both the C16 chain length and the ester linkages play essential roles in the compound's ability to activate immune receptors . Studies have shown that shorter fatty acid chains induce little to no immunostimulatory activity .

Biological Mechanisms of Action

Receptor Interactions

Dipalmitoyl-s-glyceryl cysteine primarily functions as a Toll-like receptor 2 (TLR2) agonist, specifically activating the TLR2/TLR6 heterodimer . The hydrophobic binding cleft of TLR2 is precisely designed to accommodate the palmitoyl moieties that are separated by two hydrocarbons . The thioether bond in the compound is particularly crucial as it forms multiple binding interactions with residues in both TLR2 and TLR6, helping to stabilize receptor dimerization .

The activation of these receptors triggers a signaling cascade that ultimately leads to the production of pro-inflammatory cytokines and chemokines, which are essential for recruiting and activating adaptive immune cells.

Comparative Receptor Specificity

Unlike its structural relative Pam3Cys (a triacylated lipopeptide that primarily activates TLR1/TLR2 heterodimers), Dipalmitoyl-s-glyceryl cysteine exhibits specificity for TLR2/TLR6 . This distinction in receptor binding profiles results in different downstream immune responses and makes each compound uniquely suited for specific immunological applications.

Research has demonstrated that Dipalmitoyl-s-glyceryl cysteine acts as a more potent stimulator of macrophages and splenocytes than Pam3Cys in certain immunological contexts, highlighting its value as an immunostimulatory agent.

Applications in Vaccine Development

Adjuvant Properties

Dipalmitoyl-s-glyceryl cysteine serves as a potent vaccine adjuvant due to its ability to enhance immunogenicity when attached to peptide sequences . It functions as a self-adjuvanting moiety that improves both the solubility and immunogenicity of vaccine constructs .

When incorporated into vaccine formulations, this compound activates dendritic cells and promotes the production of cytokines necessary for robust immune activation. This activation is critical for developing effective vaccines against both infectious diseases and cancers.

Comparative Effectiveness

The following table compares the effectiveness of Dipalmitoyl-s-glyceryl cysteine with other adjuvants in different vaccine formulations:

Vaccine TypeAdjuvantImmune Response CharacteristicsReference
Peptide VaccineDipalmitoyl-s-glyceryl cysteineStrong antibody titers, enhanced T-cell responses
Peptide VaccineAlumModerate antibody titers, weaker T-cell activation
Protein-based VaccineDipalmitoyl-s-glyceryl cysteineHigh antibody titers, broad epitope recognition
Mucosal VaccineDipalmitoyl-s-glyceryl cysteineEffective mucosal and systemic immunity

Immunotherapy Applications

Cancer Vaccine Development

Dipalmitoyl-s-glyceryl cysteine has shown particular promise in cancer vaccine formulations. Research indicates that lipopeptides containing this compound can enhance the immunogenicity of cancer antigens, leading to improved tumor-specific immune responses . In preclinical models, vaccines incorporating Dipalmitoyl-s-glyceryl cysteine demonstrated increased efficacy compared to formulations without this adjuvant.

Dendritic Cell-Based Therapies

The compound is being explored for its potential in enhancing dendritic cell-based immunotherapies . Studies have highlighted the use of Dipalmitoyl-s-glyceryl cysteine in dendritic cell vaccines, where it significantly boosted the activation and maturation of these critical antigen-presenting cells. This enhancement resulted in stronger T-cell responses against tumors, suggesting a viable pathway for improving cancer immunotherapies .

Combination Immunotherapy Approaches

Synthetic Analogs and Derivatives

N-acetylated Analogs

A significant challenge in the widespread application of Dipalmitoyl-s-glyceryl cysteine is the high cost of synthesis, primarily due to the expensive N-protected cysteine required as a key reactant . To address this limitation, researchers have developed N-acetylated Dipalmitoyl-s-glyceryl cysteine analogs as cost-effective alternatives .

These analogs utilize N-acetylcysteine instead of N-protected cysteine, significantly reducing production costs while maintaining effective TLR2/TLR6 activation properties . In vitro studies have confirmed that these N-acetylated analogs successfully activate TLR2/TLR6 heterodimers, making them promising candidates for use in vaccine formulations .

The synthetic pathway for these analogs involves the following key steps:

  • Protection of the 1-hydroxyl and 2-hydroxyl groups on glycerol using cyclohexanone

  • Activation of the hydroxyl group using p-TsCl

  • Reaction with N-acetylcysteine to form a thioether bond

  • Deprotection of the hydroxyl groups using acetic acid

  • Coupling with fatty acids of different lengths to form the final products

Structure-Activity Relationships

Molecular docking studies have provided valuable insights into how Dipalmitoyl-s-glyceryl cysteine and its analogs bind to TLR2/TLR6 receptors . These studies revealed that the Cap2CysSer structure fits effectively into the TLR2/TLR6 binding pocket, with a Glide docking score of -8.149 . Interestingly, the N-acetyl Cap2CysSer achieved an even better docking score of -10.025, suggesting that the N-acetyl group actually enhances receptor binding .

The presence of specific structural elements greatly influences receptor activation:

  • The hydrophobic binding cleft of TLR2 requires palmitoyl moieties separated by two hydrocarbons

  • The thioether bond is crucial for stabilizing protein dimerization by binding to residues in both TLR2 and TLR6

  • Palmitoyl binding chemistry plays a significant role in agonist-protein interactions

Novel Lipoprotein Structures Related to Dipalmitoyl-s-glyceryl cysteine

Research has identified several related structures that provide further insight into the biological mechanisms of Dipalmitoyl-s-glyceryl cysteine and its analogs:

Lyso-form Lipoproteins

Intensive mass spectrometry analyses have identified novel bacterial lipoprotein structures containing N-acyl-S-monoacyl-glyceryl-cysteine (termed the "lyso structure") from several low-GC content Gram-positive bacteria . These structures induce proinflammatory cytokine production from macrophages in a TLR2-dependent and TLR1-independent manner, with varying dependence on TLR6 .

N-acetyl Lipoprotein Structures

Another novel structure identified is the "N-acetyl" lipoprotein structure containing N-acetyl-S-diacyl-glyceryl-cysteine, found in several Gram-positive bacteria . These N-acetyl lipoproteins induce proinflammatory cytokines through the TLR2/6 heterodimer , similar to the mechanism of Dipalmitoyl-s-glyceryl cysteine.

The following table compares these structural variants:

Structure TypeChemical CompositionReceptor SpecificityFound inReference
Dipalmitoyl-s-glyceryl cysteineS-diacyl-glyceryl-cysteineTLR2/TLR6Synthetic
Lyso-formN-acyl-S-monoacyl-glyceryl-cysteineTLR2-dependent, TLR1-independentLow-GC Gram-positive bacteria
N-acetyl formN-acetyl-S-diacyl-glyceryl-cysteineTLR2/TLR6Various Gram-positive bacteria
Peptidyl formUnusual diacyl structure with two additional amino acidsNot fully characterizedMycoplasma fermentans

Vaccine Formulation Strategies

Incorporation Methods

The method of incorporating Dipalmitoyl-s-glyceryl cysteine into vaccine formulations significantly impacts their immunogenicity . Research has identified several approaches:

  • Mixed formulations: Simple mixing of the adjuvant with the antigen

  • Templated formulations: Incorporating the adjuvant directly into the vaccine construct

  • Associated formulations: Creating complexes between the adjuvant and antigen

Studies have demonstrated that 10% adjuvant-associated peptide amphiphiles induced significantly higher total IgG titers than mice vaccinated with 10% adjuvant-supplemented peptide at all post-vaccination time points . This suggests that the physical association between Dipalmitoyl-s-glyceryl cysteine and the antigen enhances immunogenicity.

Peptide Influence on Adjuvanticity

Interestingly, the peptide sequence coupled to Dipalmitoyl-s-glyceryl cysteine can significantly influence its adjuvant properties . Research has shown that when coupled to different peptide sequences (such as SK4 versus OVABT-(KE)4), the resulting compounds exhibited different immunostimulatory capacities .

This influence may be related to peptide sequence effects on TLR2 activation. For example, the presence of tetralysine has been shown to enhance binding fivefold, while the N-terminal serine undergoes hydrogen bonding with a carbonyl group in the protein backbone of TLR2 .

Future Perspectives and Challenges

Synthetic Optimization

Despite its significant potential in vaccine development and immunotherapy, the widespread application of Dipalmitoyl-s-glyceryl cysteine faces challenges related to synthesis costs and complexity . While N-acetylated analogs represent one approach to addressing this issue, continued research is needed to develop even more efficient and cost-effective synthetic methods.

Delivery System Development

The development of advanced delivery systems for Dipalmitoyl-s-glyceryl cysteine represents another important research direction. Studies exploring liposomal formulations have shown promising results , but additional work is needed to optimize these systems for specific applications and target populations.

Clinical Translation

Translating the promising preclinical results with Dipalmitoyl-s-glyceryl cysteine into clinical applications requires addressing several challenges, including stability, dosing optimization, and safety assessment. As research progresses, these aspects will be critical for realizing the full potential of this compound in human health applications.

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